molecular formula C10H10FN3OS B2374936 N'-(4-fluoro-1,3-benzothiazol-2-yl)propanehydrazide CAS No. 851978-94-4

N'-(4-fluoro-1,3-benzothiazol-2-yl)propanehydrazide

Cat. No.: B2374936
CAS No.: 851978-94-4
M. Wt: 239.27
InChI Key: CNDYWKJQOAKBTJ-UHFFFAOYSA-N
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Description

N’-(4-fluorobenzo[d]thiazol-2-yl)propionohydrazide is a compound with the molecular formula C10H10FN3OS and a molecular weight of 239.27 g/mol.

Scientific Research Applications

N’-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-fluorobenzo[d]thiazol-2-yl)propionohydrazide typically involves the reaction of 4-fluorobenzo[d]thiazole-2-carboxylic acid with propionohydrazide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent, such as thionyl chloride, to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-(4-fluorobenzo[d]thiazol-2-yl)propionohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .

Properties

IUPAC Name

N'-(4-fluoro-1,3-benzothiazol-2-yl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3OS/c1-2-8(15)13-14-10-12-9-6(11)4-3-5-7(9)16-10/h3-5H,2H2,1H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDYWKJQOAKBTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NNC1=NC2=C(C=CC=C2S1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824105
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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